3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile
Description
Properties
IUPAC Name |
3-(1,3-diphenylpyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N5O2/c1-37-28-15-9-8-14-27(28)33-16-18-34(19-17-33)30(36)24(21-31)20-25-22-35(26-12-6-3-7-13-26)32-29(25)23-10-4-2-5-11-23/h2-15,20,22H,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELBLVLLYSBPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Antidepressant-Like Activity
Research has indicated that derivatives containing piperazine structures exhibit significant affinity towards serotonergic receptors, particularly 5-HT1A and 5-HT7 receptors. A study demonstrated that compounds similar to our target compound showed promising antidepressant-like effects in behavioral models such as the tail suspension test .
Table 1: Affinity of Piperazine Derivatives for Serotonergic Receptors
| Compound Name | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) | Antidepressant Activity |
|---|---|---|---|
| Compound A | < 1 | 34 | Yes |
| Compound B | 5 | 50 | Yes |
| Target Compound | TBD | TBD | TBD |
Analgesic and Antinociceptive Properties
The analgesic properties of compounds related to piperazine derivatives have been evaluated using various in vivo models. For instance, a study noted that certain methoxyphenylpiperazines exhibited significant antinociceptive effects in mice when assessed through tail-pinch tests .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural modifications. Key findings from SAR studies include:
- Electron-Density Contribution : The presence of electron-rich substituents on the pyrazole ring enhances receptor binding affinity.
- Piperazine Modifications : Variations in the piperazine moiety can significantly alter pharmacological profiles, affecting both efficacy and safety.
Study 1: Antidepressant Activity Evaluation
A series of new derivatives were synthesized and evaluated for their antidepressant-like activity in mice. The most effective compound demonstrated a significant reduction in immobility time during the tail suspension test at a dosage of 2.5 mg/kg , outperforming traditional antidepressants like imipramine .
Study 2: Analgesic Efficacy Assessment
In another study, compounds structurally related to our target compound were tested for their analgesic properties using various models, including formalin-induced pain tests. Results indicated a dose-dependent analgesic effect, suggesting potential therapeutic applications in pain management .
Comparison with Similar Compounds
Research Implications
- Antioxidant Potential: The diphenylpyrazole core in the target compound may inherit radical-scavenging activity observed in analogs like Compound 4 .
- Synthetic Feasibility : Green synthesis methods using deep eutectic solvents (e.g., K2CO3:glycerol) for pyrazole derivatives could be adapted for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
